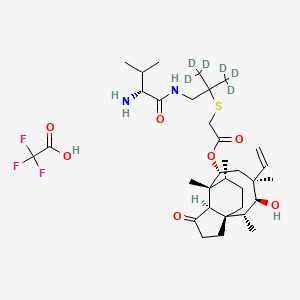
Valnemulin-d6 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valnemulin-d6 (TFA) is a deuterated form of valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is known for its potent antimicrobial properties, particularly against mycoplasma and brachyspira. The deuterated form, Valnemulin-d6 (TFA), is often used in scientific research to study the pharmacokinetics and metabolism of valnemulin due to its stable isotope labeling .
Méthodes De Préparation
Valnemulin-d6 (TFA) is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the introduction of deuterium atoms into the valnemulin molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. Industrial production methods for Valnemulin-d6 (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Valnemulin-d6 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.
Hydroxylation: Hydroxylation occurs in the mutilin part (the ring system) and the side chain.
Hydrolysis: The amido bond in the side chain can be hydrolyzed.
Acetylation: Acetylation occurs in the amido group of the side chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes or acids for hydrolysis. The major products formed from these reactions include 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .
Applications De Recherche Scientifique
Valnemulin-d6 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of valnemulin.
Biology: Employed in studies to understand the biological pathways and interactions of valnemulin in various organisms.
Medicine: Investigated for its potential use in treating resistant mycoplasma infections in immunocompromised patients.
Industry: Utilized in the development of veterinary drugs to treat bacterial infections in animals
Mécanisme D'action
Valnemulin-d6 (TFA) exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds during protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the 23S ribosomal RNA within the bacterial ribosome .
Comparaison Avec Des Composés Similaires
Valnemulin-d6 (TFA) is compared with other pleuromutilin derivatives such as tiamulin and retapamulin. While all these compounds share a similar mechanism of action, Valnemulin-d6 (TFA) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Tiamulin: Another pleuromutilin derivative used in veterinary medicine.
Retapamulin: A pleuromutilin derivative used topically for skin infections
Valnemulin-d6 (TFA) stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
Propriétés
Formule moléculaire |
C33H53F3N2O7S |
|---|---|
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N2O5S.C2HF3O2/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;3-2(4,5)1(6)7/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);(H,6,7)/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1/i6D3,7D3; |
Clé InChI |
QWGJFTBUXJFDQX-OQPBYKLCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
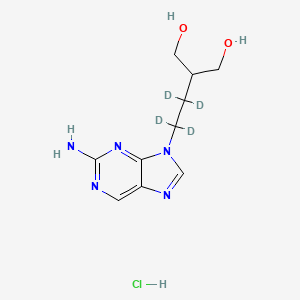
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
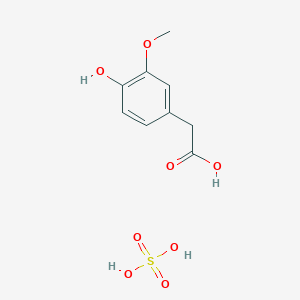

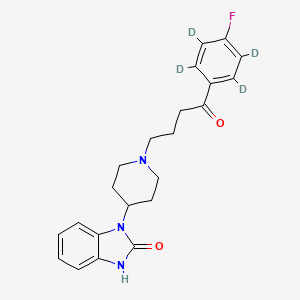
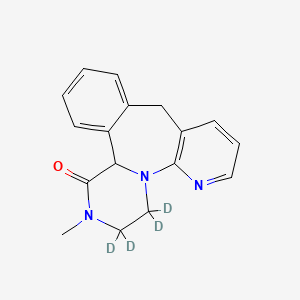

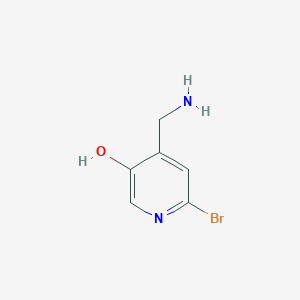
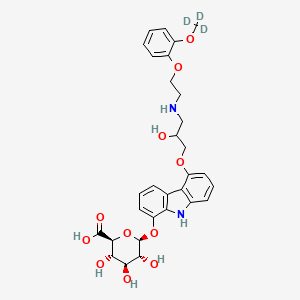


![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)
